1-(4-ethoxyphenyl)-N-methylethanamine
Overview
Description
1-(4-ethoxyphenyl)-N-methylethanamine, also known as 4-ethoxyamphetamine, is a synthetic drug belonging to the phenethylamine family. It is a stimulant and hallucinogenic drug that has been used in scientific research for its ability to produce similar effects to those of amphetamines. It has been studied for its potential therapeutic applications, including the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
Scientific Research Applications
Given the constraints of the query and the absence of direct hits, an alternative approach to understanding the scientific research applications of "1-(4-ethoxyphenyl)-N-methylethanamine" would be to consider the broader context of similar compounds. These might include their role in:
Analytical Chemistry and Toxicology : Compounds structurally related to "1-(4-ethoxyphenyl)-N-methylethanamine" may be studied for their analytical detection and quantification in biological matrices, as seen in research focused on the identification and characterization of novel psychoactive substances. For example, the development of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting specific compounds in serum and urine can be crucial for toxicology studies and forensic applications (Poklis et al., 2014).
Pharmacology and Therapeutics : Research on derivatives of phenethylamines or ethoxyphenyl compounds often investigates their pharmacological effects, including receptor binding affinities and potential therapeutic applications for conditions such as depression, anxiety, and other psychiatric disorders. For instance, studies on compounds with modifications in the phenethylamine structure aim to explore their psychoactive properties and potential as therapeutics (Harrison et al., 2001).
Synthetic Methodology : Research might also focus on the synthesis of novel compounds with specific structural features, including ethoxyphenyl groups, for the exploration of their chemical properties and potential applications in drug development. This can include studies on the synthesis and characterization of contaminants or by-products in the synthesis of related compounds, which is relevant for understanding their pharmacological profile and safety (Błachut et al., 2002).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-7-5-10(6-8-11)9(2)12-3/h5-9,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFABGAXGIWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389422 | |
Record name | 1-(4-ethoxyphenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-N-methylethanamine | |
CAS RN |
842955-24-2 | |
Record name | 1-(4-ethoxyphenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.